N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzene-1-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

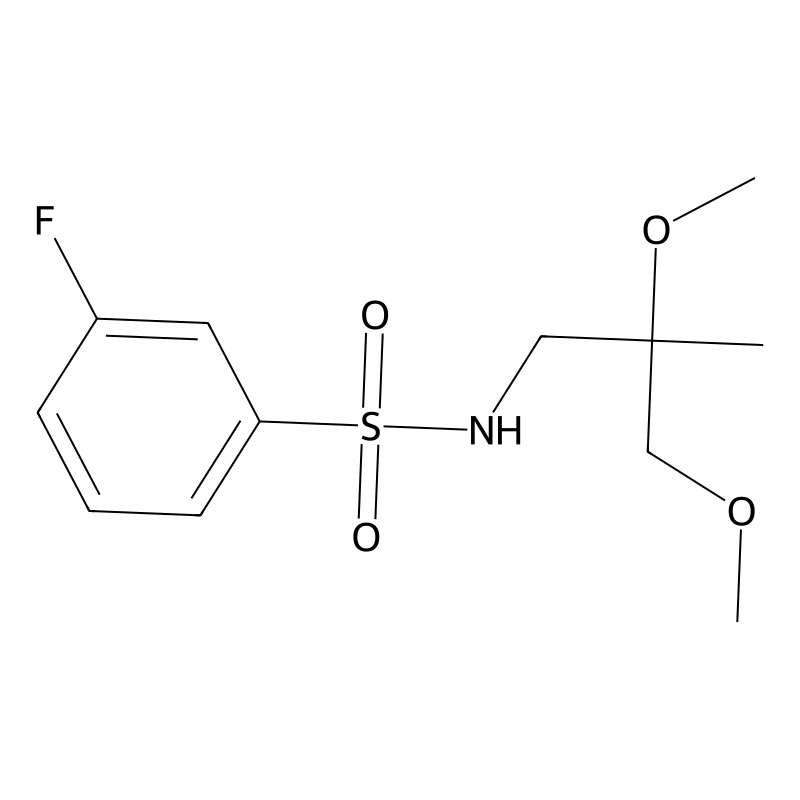

N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzene-1-sulfonamide is a sulfonamide compound characterized by a sulfonamide functional group attached to a benzene ring, which is further substituted with a fluorine atom and a dimethoxy-alkyl side chain. The molecular structure can be represented as follows:

- Molecular Formula: CHFNOS

- Molecular Weight: 251.31 g/mol

This compound belongs to the broader class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry.

- They may irritate skin and eyes upon contact.

- Depending on the specific functional groups, they might have varying degrees of toxicity.

Synthesis and Characterization:

N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzene-1-sulfonamide, also known as F-434, is a synthetic compound belonging to the class of arylamines. Several research studies have documented its synthesis and characterization using various methods, including microwave-assisted techniques and traditional synthetic approaches. [, ] These studies often involve detailed descriptions of the experimental procedures, characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, and the obtained spectral data for confirmation of the compound's structure.

Biological Activity:

Research suggests that F-434 exhibits various biological activities, making it a potential candidate for further investigation in drug discovery. Studies have reported its potential as an:

- Antimicrobial agent: F-434 has been shown to possess antibacterial and antifungal properties against various pathogens. [, ] These studies typically evaluate the compound's minimum inhibitory concentration (MIC) against different bacterial and fungal strains to determine its effectiveness.

- Anti-inflammatory agent: Research suggests that F-434 might have anti-inflammatory properties. [] Studies investigating this potential application often involve employing cell culture models and assays to assess the compound's effect on inflammatory markers.

- Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfonyl derivatives.

- Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles under suitable conditions.

- Formation of Sulfonamides: It can react with amines to form more complex sulfonamide derivatives, expanding its utility in synthetic organic chemistry .

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzene-1-sulfonamide typically involves several steps:

- Preparation of the Sulfonamide: The starting material can be synthesized from 3-fluorobenzenesulfonyl chloride reacting with an appropriate amine.

- Alkylation: The introduction of the 2,3-dimethoxy-2-methylpropyl group can be achieved via alkylation techniques using suitable alkylating agents.

- Purification: The final product is purified through recrystallization or chromatography methods to obtain a high-purity compound .

N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzene-1-sulfonamide has potential applications in various fields:

- Pharmaceuticals: As a potential antimicrobial agent or as a lead compound for developing new drugs targeting bacterial infections.

- Agricultural Chemistry: Its derivatives may serve as herbicides or fungicides due to their biological activity.

- Chemical Research: Used as a building block in organic synthesis and medicinal chemistry for developing more complex molecules .

Studies on the interactions of N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzene-1-sulfonamide with biological targets are crucial for understanding its pharmacological profile. Preliminary data suggest that it may interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy. Further research is needed to elucidate these interactions and their implications for therapeutic use .

Several compounds share structural similarities with N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzene-1-sulfonamide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-fluorophenyl)-benzenesulfonamide | Fluorinated phenyl group | Commonly used as an antibacterial agent |

| N-(methyl)-benzenesulfonamide | Methyl substitution on the nitrogen | Simpler structure; less potent |

| N-(4-chloro-phenyl)-benzenesulfonamide | Chlorinated phenyl group | Different halogen substitution affects activity |

| N-(2,4-dimethoxyphenyl)-benzenesulfonamide | Dimethoxy substitution on phenyl | Potentially different solubility and activity |

N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzene-1-sulfonamide stands out due to its unique side chain and fluorine substitution, which may enhance its biological activity compared to other sulfonamides.